molecular formula C9H9BrO2S B3372195 Acetic acid, [[(2-bromophenyl)methyl]thio]- CAS No. 87852-48-0

Acetic acid, [[(2-bromophenyl)methyl]thio]-

Cat. No.: B3372195
CAS No.: 87852-48-0
M. Wt: 261.14 g/mol
InChI Key: WMTKFENVRDJNHK-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-bromophenyl)methyl]thio]- (IUPAC name: 2-[[(2-bromophenyl)methyl]sulfanyl]acetic acid) is a sulfur-containing acetic acid derivative characterized by a thioether group linking the carboxylic acid moiety to a 2-bromobenzyl substituent. This compound belongs to a broader class of thioacetic acid derivatives, which are notable for their diverse biological and chemical properties. The presence of the bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and interaction with biological targets . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the formation of triazole-containing analogs (e.g., 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts) via reactions with amines or inorganic bases .

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKFENVRDJNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358058
Record name Acetic acid, [[(2-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87852-48-0
Record name Acetic acid, [[(2-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-bromophenyl)methyl]thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and thioglycolic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-bromobenzyl chloride is reacted with thioglycolic acid under reflux conditions in an appropriate solvent like ethanol or acetone. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of acetic acid, [[(2-bromophenyl)methyl]thio]- may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid, [[(2-bromophenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced bromophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, acetic acid, [[(2-bromophenyl)methyl]thio]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new drugs that leverage the unique properties of the thioether linkage and the bromophenyl group. Research may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.

Industry

In the industrial sector, acetic acid, [[(2-bromophenyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which acetic acid, [[(2-bromophenyl)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioether linkage and bromophenyl group can participate in binding interactions, influencing the activity of the compound. Pathways involved may include oxidative stress responses or signal transduction mechanisms.

Comparison with Similar Compounds

2-Bromophenyl vs. 4-Bromophenyl Derivatives

Replacing the ortho-bromine with a para-bromine (e.g., 2-((4-bromophenyl)thio)-N-(4-chlorophenyl)acetamide, CAS 380626-13-1) alters electronic distribution and steric hindrance. For example, para-bromo analogs in acetamide frameworks show distinct solubility profiles and receptor-binding affinities compared to ortho-substituted counterparts .

Bromine vs. Methyl Substituents

[(2-Methylbenzyl)thio]acetic acid (CAS 18926-49-3) replaces bromine with a methyl group, reducing electronegativity and increasing lipophilicity (logP ≈ 2.5–3.0). This substitution enhances membrane permeability but may diminish halogen-bonding interactions critical for biological activity .

Functional Group Modifications

Thioether vs. Sulfonyl/Sulfinyl Groups

Replacing the thioether with a sulfonyl group (e.g., acetic acid, [(2-bromophenyl)sulfonyl]-, CAS 56726-22-8) increases acidity (pKa ~1.5–2.0 vs. ~3.5–4.0 for thioethers) due to the electron-withdrawing nature of sulfonyl groups. Sulfonyl derivatives are more resistant to oxidation but may exhibit reduced bioavailability .

Acetic Acid vs. Acetamide Derivatives

2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide (CAS 380626-13-1) replaces the carboxylic acid with an amide, eliminating ionization at physiological pH. This modification enhances blood-brain barrier penetration but reduces water solubility .

Heterocyclic Analogues

Triazole-Containing Derivatives

Salts of 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)acetic acid (e.g., compound 6m) incorporate a triazole ring, introducing hydrogen-bonding capabilities. These derivatives demonstrate improved rhizogenesis stimulation in plants compared to non-heterocyclic analogs, likely due to enhanced interaction with auxin receptors .

Quinoline-Based Derivatives

2-((6-R-quinolin-4-yl)thio)acetic acid derivatives exhibit variable toxicity depending on substituents. Sodium salts (e.g., QAC-5) show higher bioavailability but increased toxicity compared to free acids, emphasizing the role of counterions in biological activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility (Water)
Acetic acid, [[(2-bromophenyl)methyl]thio]- C₉H₉BrO₂S 277.14 ~2.8 Low
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S 196.26 ~3.0 Moderate
2-((4-Bromophenyl)thio)acetamide C₁₄H₁₁BrN₂OS 343.22 ~3.5 Low
QAC-5 (sodium salt) C₁₁H₈NNaO₂S 265.24 ~1.2 High

Biological Activity

Acetic acid, particularly in its various derivatives, has garnered significant attention in the field of medicinal chemistry and biological research. The compound "Acetic acid, [[(2-bromophenyl)methyl]thio]-" is a notable derivative that exhibits various biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of acetic acid derivatives plays a crucial role in their biological activity. The specific compound under discussion features a bromophenyl group attached via a methylthio linkage to the acetic acid moiety. This structural configuration may enhance its interaction with biological targets compared to simpler acetic acid derivatives.

Biological Activity

1. Antimicrobial Properties

Acetic acid is well-documented for its antimicrobial properties. A study highlighted that acetic acid effectively inhibits the growth of various pathogens, particularly in burn wound infections. The minimum inhibitory concentration (MIC) for planktonic growth was found to be between 0.16% and 0.31%, demonstrating its potency even at low concentrations. Furthermore, acetic acid prevented biofilm formation and could eradicate mature biofilms within three hours of exposure .

2. Anti-inflammatory Effects

The compound has potential anti-inflammatory properties linked to its ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which is involved in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain. Inhibitors targeting mPGES-1 can selectively modulate PGE2 production without affecting other prostanoids, potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Cytotoxicity and Apoptosis Induction

Research indicates that certain acetic acid derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from acetic acid have shown promising results in causing cell cycle arrest and promoting apoptosis in A549 lung cancer cells . This suggests that the bromophenylmethylthio substitution may enhance the cytotoxicity of the parent acetic acid structure.

Case Studies

Case Study 1: Antibacterial Effectiveness

A study conducted on burn wound pathogens demonstrated that acetic acid could inhibit the growth of 29 isolates effectively. The compound's ability to eradicate biofilms presents a significant advantage in treating chronic infections where biofilm formation is prevalent .

Case Study 2: Inhibition of mPGES-1

In another investigation, specific derivatives of acetic acid were identified as effective inhibitors of mPGES-1, showcasing their potential as therapeutic agents in managing inflammation and pain without the gastrointestinal risks associated with traditional NSAIDs .

Table 1: Biological Activity Summary of Acetic Acid Derivatives

Activity TypeObserved EffectConcentration Range
AntimicrobialInhibition of planktonic growth0.16% - 0.31%
Biofilm PreventionPrevents formation of biofilms0.31%
Biofilm EradicationEradicates mature biofilmsWithin 3 hours
Anti-inflammatoryInhibition of mPGES-1Low micromolar range
CytotoxicityInduces apoptosis in cancer cell linesVaries by derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, [[(2-bromophenyl)methyl]thio]-
Reactant of Route 2
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Acetic acid, [[(2-bromophenyl)methyl]thio]-

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